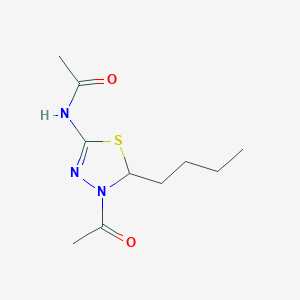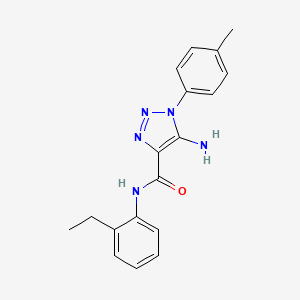![molecular formula C19H23NOS2 B5176147 N-{2-[(4-methylbenzyl)thio]ethyl}-3-(phenylthio)propanamide](/img/structure/B5176147.png)
N-{2-[(4-methylbenzyl)thio]ethyl}-3-(phenylthio)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[(4-methylbenzyl)thio]ethyl}-3-(phenylthio)propanamide, also known as MPTP, is a chemical compound that has been extensively studied for its scientific research applications. MPTP is a thioamide compound that is used in various biochemical and physiological experiments due to its unique properties.
作用机制
N-{2-[(4-methylbenzyl)thio]ethyl}-3-(phenylthio)propanamide inhibits the activity of MAO enzymes, which are responsible for the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting MAO activity, N-{2-[(4-methylbenzyl)thio]ethyl}-3-(phenylthio)propanamide increases the levels of these neurotransmitters in the brain, which can lead to various physiological and behavioral effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{2-[(4-methylbenzyl)thio]ethyl}-3-(phenylthio)propanamide are primarily related to its ability to increase the levels of dopamine in the brain. This can lead to various behavioral effects, such as increased locomotor activity and stereotypy. N-{2-[(4-methylbenzyl)thio]ethyl}-3-(phenylthio)propanamide has also been shown to induce oxidative stress and mitochondrial dysfunction, which may contribute to its neurotoxic effects.
实验室实验的优点和局限性
One of the main advantages of N-{2-[(4-methylbenzyl)thio]ethyl}-3-(phenylthio)propanamide is its ability to induce Parkinson's disease-like symptoms in animal models, which has led to significant advancements in our understanding of the disease and the development of potential treatments. However, N-{2-[(4-methylbenzyl)thio]ethyl}-3-(phenylthio)propanamide is also highly toxic and can cause irreversible damage to the dopaminergic neurons in the brain. This limits its use in lab experiments and highlights the need for caution when handling and using this compound.
未来方向
There are several future directions for research involving N-{2-[(4-methylbenzyl)thio]ethyl}-3-(phenylthio)propanamide. One area of interest is the development of new treatments for Parkinson's disease based on our understanding of the disease mechanisms induced by N-{2-[(4-methylbenzyl)thio]ethyl}-3-(phenylthio)propanamide. Another area of interest is the development of new animal models for studying the effects of N-{2-[(4-methylbenzyl)thio]ethyl}-3-(phenylthio)propanamide and other neurotoxic compounds on the brain. Additionally, there is a need for further research on the biochemical and physiological effects of N-{2-[(4-methylbenzyl)thio]ethyl}-3-(phenylthio)propanamide, as well as its potential therapeutic applications in other neurological disorders.
Conclusion:
In conclusion, N-{2-[(4-methylbenzyl)thio]ethyl}-3-(phenylthio)propanamide is a thioamide compound that has been extensively studied for its scientific research applications. Its ability to inhibit the activity of MAO enzymes and induce Parkinson's disease-like symptoms in animal models has led to significant advancements in our understanding of the disease and the development of potential treatments. However, caution must be taken when handling and using this compound due to its neurotoxic effects. There are several future directions for research involving N-{2-[(4-methylbenzyl)thio]ethyl}-3-(phenylthio)propanamide, including the development of new treatments for Parkinson's disease and the further exploration of its biochemical and physiological effects.
合成方法
The synthesis of N-{2-[(4-methylbenzyl)thio]ethyl}-3-(phenylthio)propanamide involves the reaction of 3-(phenylthio)propanoic acid with 2-aminoethyl-4-methylbenzenethiol in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is purified using column chromatography and characterized using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
科学研究应用
N-{2-[(4-methylbenzyl)thio]ethyl}-3-(phenylthio)propanamide is widely used in scientific research for its ability to inhibit the activity of monoamine oxidase (MAO) enzymes. This property makes it a useful tool for studying the role of MAO in various physiological processes, such as neurotransmitter metabolism and oxidative stress. N-{2-[(4-methylbenzyl)thio]ethyl}-3-(phenylthio)propanamide has also been used to induce Parkinson's disease-like symptoms in animal models, which has led to significant advancements in our understanding of the disease and the development of potential treatments.
属性
IUPAC Name |
N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NOS2/c1-16-7-9-17(10-8-16)15-22-14-12-20-19(21)11-13-23-18-5-3-2-4-6-18/h2-10H,11-15H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBHFAAXBXOTSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCCNC(=O)CCSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-chlorophenyl)ethyl]-N'-dodecylethanediamide](/img/structure/B5176077.png)
![N-(3,4-dimethylphenyl)-2-[5-(4-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5176078.png)

![2-(3-chlorophenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B5176103.png)
![methyl 4-{5-[(methyl{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}amino)methyl]-1,2,4-oxadiazol-3-yl}benzoate](/img/structure/B5176106.png)
![methyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5176109.png)


![1-[(5-ethyl-2-thienyl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B5176127.png)

![N-(2-chlorophenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B5176137.png)

![5-(4-bromophenyl)-3-(4-chloro-3-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5176158.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile](/img/structure/B5176162.png)